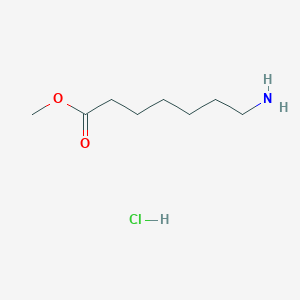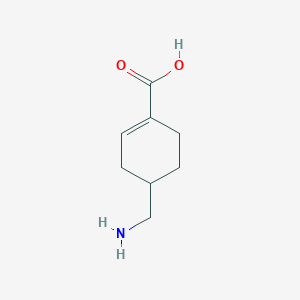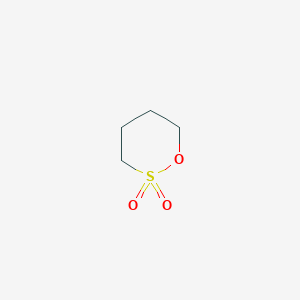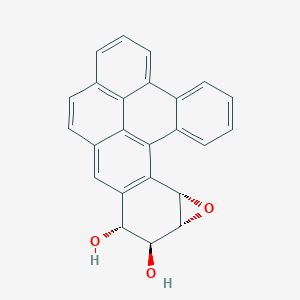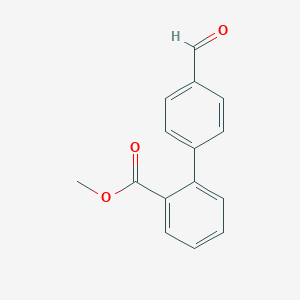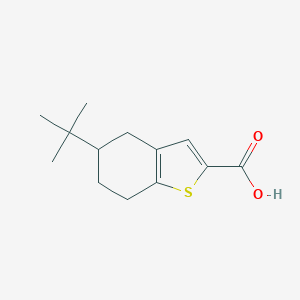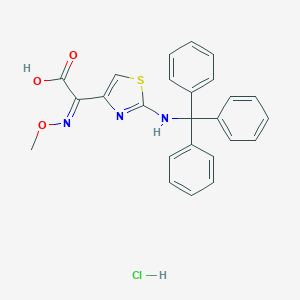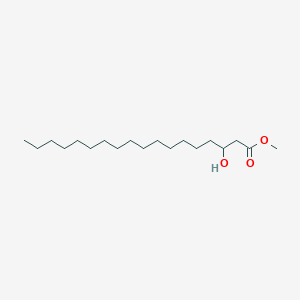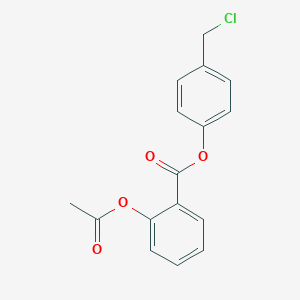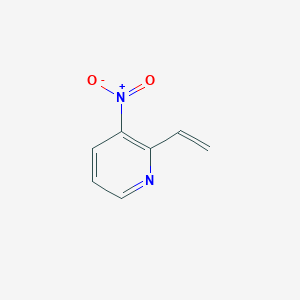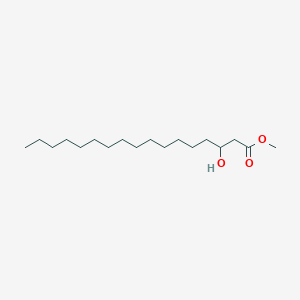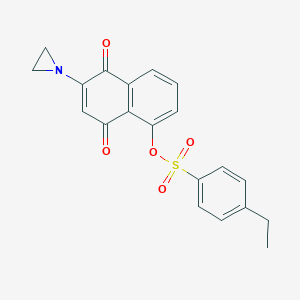
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, also known as QAQ, is a synthetic compound that has been widely used in scientific research for its unique properties. QAQ is a quinone-based compound that contains an aziridine ring, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity has made QAQ a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate involves the formation of covalent bonds with cysteine residues in proteins. The aziridine ring in 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate reacts with the thiol group in cysteine, forming a covalent bond. This reaction is highly selective and specific, allowing 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate to label and modify specific cysteine residues in proteins.
生化学的および生理学的効果
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can inhibit the activity of various enzymes, including proteases and kinases. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is its high selectivity and specificity towards cysteine residues in proteins. This allows researchers to selectively label and modify specific proteins, enabling the study of protein-protein interactions, protein folding, and protein localization. However, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its reactivity can lead to non-specific labeling of proteins.
将来の方向性
There are several future directions for the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in scientific research. One potential application is the development of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate-based probes for imaging specific proteins in live cells. Another potential application is the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in the development of targeted therapies for cancer. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate could also be used in the study of protein dynamics and turnover, as well as in the development of new methods for protein purification and analysis.
Conclusion:
In conclusion, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, or 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, is a synthetic compound that has been widely used in scientific research for its unique properties. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is highly reactive towards cysteine residues in proteins, making it a valuable tool for studying various biochemical and physiological processes. While 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has some limitations, its high selectivity and specificity make it a promising tool for future research in the fields of biochemistry and biotechnology.
合成法
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2-bromo-1,4-naphthoquinone with sodium azide, followed by reduction with sodium dithionite and reaction with 4-ethylbenzenesulfonyl chloride. Other methods involve the reaction of 2-chloro-1,4-naphthoquinone with sodium azide, followed by reduction with zinc dust and reaction with 4-ethylbenzenesulfonyl chloride.
科学的研究の応用
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been widely used in scientific research for its ability to selectively label and modify proteins. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can react with cysteine residues in proteins, forming covalent bonds that can be detected using various analytical techniques. This has made 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate a valuable tool for studying protein-protein interactions, protein folding, and protein localization.
特性
CAS番号 |
133041-99-3 |
|---|---|
製品名 |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
分子式 |
C20H17NO5S |
分子量 |
383.4 g/mol |
IUPAC名 |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-2-13-6-8-14(9-7-13)27(24,25)26-18-5-3-4-15-19(18)17(22)12-16(20(15)23)21-10-11-21/h3-9,12H,2,10-11H2,1H3 |
InChIキー |
XQYMEAHEGCAQLN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
その他のCAS番号 |
133041-99-3 |
同義語 |
2-ANQEB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




